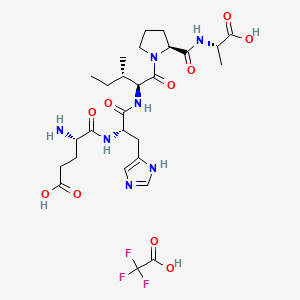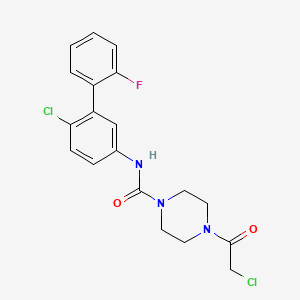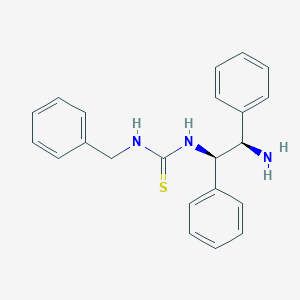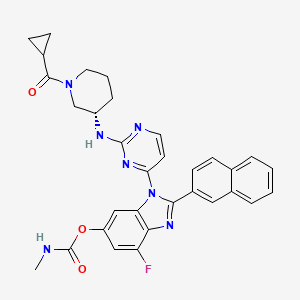
JNK3 inhibitor-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
JNK3 inhibitor-8 is a highly selective and potent inhibitor of c-Jun N-terminal kinase 3 (JNK3), a member of the mitogen-activated protein kinase (MAPK) family. JNK3 is primarily expressed in the brain and is involved in various cellular processes, including stress response, apoptosis, and neurodegeneration. The inhibition of JNK3 has shown promise in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of JNK3 inhibitor-8 typically involves multiple steps, including the formation of key intermediates and final coupling reactions. One common synthetic route includes the following steps :
Formation of the Core Structure: The core structure of this compound is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of Functional Groups: Various functional groups are introduced to enhance the selectivity and potency of the inhibitor. This may involve reactions such as halogenation, alkylation, and acylation.
Final Coupling Reaction: The final step involves coupling the core structure with specific substituents to achieve the desired inhibitor.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route while ensuring high yield and purity. This may include optimizing reaction conditions, using advanced purification techniques, and implementing quality control measures to meet regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
JNK3 inhibitor-8 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert specific functional groups to their reduced forms.
Substitution: Substitution reactions involve replacing one functional group with another, often to enhance the inhibitor’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products
Wissenschaftliche Forschungsanwendungen
JNK3 inhibitor-8 has a wide range of scientific research applications, including:
Wirkmechanismus
JNK3 inhibitor-8 exerts its effects by selectively binding to the active site of JNK3, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets, including transcription factors such as c-Jun and activating transcription factor 2 (ATF-2). By blocking these pathways, this compound can reduce cellular stress responses, apoptosis, and neuroinflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Several compounds are similar to JNK3 inhibitor-8, including:
JNK-IN-8: An irreversible inhibitor of JNK1, JNK2, and JNK3 with high selectivity.
Aminopyrazole Derivatives: Potent and isoform-selective JNK3 inhibitors with improved pharmacological properties.
Benzimidazole Derivatives: Neuroprotective JNK3 inhibitors with high selectivity and potency.
Uniqueness
This compound stands out due to its high selectivity for JNK3 over other isoforms and its potent neuroprotective effects. Its unique molecular scaffold and optimized pharmacokinetic properties make it a valuable tool in both research and therapeutic applications .
Eigenschaften
Molekularformel |
C32H30FN7O3 |
|---|---|
Molekulargewicht |
579.6 g/mol |
IUPAC-Name |
[3-[2-[[(3S)-1-(cyclopropanecarbonyl)piperidin-3-yl]amino]pyrimidin-4-yl]-7-fluoro-2-naphthalen-2-ylbenzimidazol-5-yl] N-methylcarbamate |
InChI |
InChI=1S/C32H30FN7O3/c1-34-32(42)43-24-16-25(33)28-26(17-24)40(29(38-28)22-11-8-19-5-2-3-6-21(19)15-22)27-12-13-35-31(37-27)36-23-7-4-14-39(18-23)30(41)20-9-10-20/h2-3,5-6,8,11-13,15-17,20,23H,4,7,9-10,14,18H2,1H3,(H,34,42)(H,35,36,37)/t23-/m0/s1 |
InChI-Schlüssel |
CWLAIOPWFOOJHQ-QHCPKHFHSA-N |
Isomerische SMILES |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)N[C@H]4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Kanonische SMILES |
CNC(=O)OC1=CC2=C(C(=C1)F)N=C(N2C3=NC(=NC=C3)NC4CCCN(C4)C(=O)C5CC5)C6=CC7=CC=CC=C7C=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12391330.png)

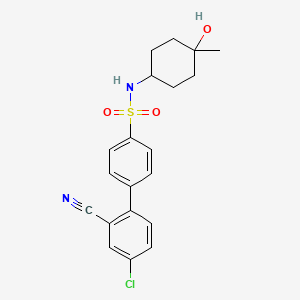

![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-4-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12391359.png)
